molecular formula C15H17NO4 B5715108 N-tert-butyl-6-methoxy-2-oxochromene-3-carboxamide

N-tert-butyl-6-methoxy-2-oxochromene-3-carboxamide

Cat. No.: B5715108
M. Wt: 275.30 g/mol
InChI Key: UXYNACLNPNFKQI-UHFFFAOYSA-N
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Description

N-tert-butyl-6-methoxy-2-oxochromene-3-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-6-methoxy-2-oxochromene-3-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the chromene core using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the chromene derivative with tert-butylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or using direct amidation methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-6-methoxy-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized chromene derivatives.

    Reduction: Reduced chromene derivatives.

    Substitution: Substituted chromene derivatives with various functional groups.

Scientific Research Applications

N-tert-butyl-6-methoxy-2-oxochromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-6-methoxy-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide: A closely related compound with similar structural features.

    6-methoxy-2-oxochromene-3-carboxamide: Lacks the tert-butyl group but shares the chromene core structure.

    N-tert-butyl-2-oxochromene-3-carboxamide: Lacks the methoxy group but retains the tert-butyl and chromene core.

Uniqueness

N-tert-butyl-6-methoxy-2-oxochromene-3-carboxamide is unique due to the presence of both the tert-butyl and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features can influence its reactivity, stability, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

IUPAC Name

N-tert-butyl-6-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-15(2,3)16-13(17)11-8-9-7-10(19-4)5-6-12(9)20-14(11)18/h5-8H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYNACLNPNFKQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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